molecular formula C18H11BrN4O4 B2480865 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251622-43-1

3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2480865
CAS No.: 1251622-43-1
M. Wt: 427.214
InChI Key: CYXOAMOEVAKNLP-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H11BrN4O4 and its molecular weight is 427.214. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

  • Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate is involved in the synthesis and structural analysis of various chemical compounds. For instance, the compound has been used in the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides, which undergo imide N-alkylation reactions and condense with certain aldehydes to form derivatives, although these derivatives did not exhibit antimalarial activity (Campaigne & Hutchinson, 1970).

2. Antioxidant and Anti-diabetic Properties

  • Novel chloroquinoline derivatives related to this compound have been synthesized, and their properties were extensively studied. These derivatives have shown promising antioxidant activities and have been suggested as potential anti-diabetic agents due to their ability to inhibit Glycogen Phosphorylase, a protein involved in glucose metabolism (Murugavel et al., 2017).

3. Structural Insights from Crystallography

  • The crystal structures of compounds related to Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate, specifically anticonvulsant enaminones, have been determined to provide insights into their structural conformation and intermolecular interactions. These studies have contributed to understanding the molecular shape, hydrogen bonding, and stability of such compounds (Kubicki et al., 2000).

4. Exploration in Drug Synthesis

  • The compound and its derivatives have been used in the synthesis of various bioactive molecules, such as quinolines and heterocyclo[x,y-c]quinolines, which have potential applications in treating various diseases due to their diverse biological properties. This includes potential use in chemotherapy for malaria, as well as antibacterial and antihypoxic activities (Khodair et al., 1999), (Ukrainets et al., 2014).

Mechanism of Action

Target of Action

A structurally similar compound, tolfenamic acid, is known to inhibitpantothenate kinase (EC 2.7.1.33) and prostaglandin-endoperoxide synthase (EC 1.14.99.1) . These enzymes play crucial roles in various biological processes, including inflammation and pain sensation.

Mode of Action

Tolfenamic acid, a similar compound, acts by inhibiting the action of pantothenate kinase and prostaglandin-endoperoxide synthase . This inhibition prevents the formation of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Tolfenamic acid, a similar compound, is known to affect thearachidonic acid pathway . By inhibiting prostaglandin-endoperoxide synthase, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

The pharmacokinetics of a similar compound, tolfenamic acid, have been studied . The bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Tolfenamic acid, a similar compound, is known to relieve the pain of migraines and also shows anticancer activity .

Future Directions

The study of quinoline derivatives is an active area of research, particularly in the development of new pharmaceuticals . This compound, with its combination of functional groups, could be of interest in that context.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-bromophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXOAMOEVAKNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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